molecular formula C17H14FN3O2 B14971621 N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-fluorobenzamide

N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-fluorobenzamide

Cat. No.: B14971621
M. Wt: 311.31 g/mol
InChI Key: FCMFHHGYSXFGRQ-UHFFFAOYSA-N
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Description

N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-fluorobenzamide is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and material sciences. The unique structure of this compound, which includes a pyridopyrimidine core and a fluorobenzamide moiety, contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-fluorobenzamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidine with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may chelate metal ions in the active site of an enzyme, thereby preventing substrate binding and catalysis . The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which can enhance its biological activity and selectivity. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to targets, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C17H14FN3O2

Molecular Weight

311.31 g/mol

IUPAC Name

N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-fluorobenzamide

InChI

InChI=1S/C17H14FN3O2/c1-10-5-4-8-21-15(10)19-11(2)14(17(21)23)20-16(22)12-6-3-7-13(18)9-12/h3-9H,1-2H3,(H,20,22)

InChI Key

FCMFHHGYSXFGRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC(=CC=C3)F)C

Origin of Product

United States

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